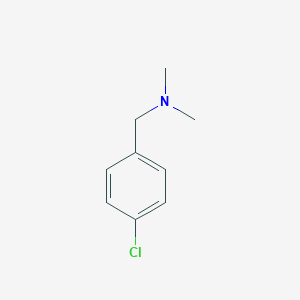

1-(4-chlorophenyl)-N,N-dimethylmethanamine

概述

描述

1-(4-chlorophenyl)-N,N-dimethylmethanamine is a tertiary amine characterized by a 4-chlorophenyl group attached to a methanamine backbone, with two methyl groups substituting the amine nitrogen. This compound is structurally related to several pharmacologically active agents, including antihistamines, antidepressants, and antifungal agents. Its synthesis typically involves alkylation or substitution reactions, as seen in derivatives like chlorphenoxamine (an antihistamine) and sibutramine (a withdrawn appetite suppressant) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N,N-dimethylmethanamine typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under mild conditions to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .

化学反应分析

Types of Reactions

1-(4-chlorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines or other reduced forms.

Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

科学研究应用

1-(4-chlorophenyl)-N,N-dimethylmethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 1-(4-chlorophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

Key Differences :

- Chlorphenoxamine includes a phenylethoxy linker and an additional phenyl group, enhancing its lipophilicity and metabolic complexity compared to the simpler dimethylamine structure of the target compound .

Cycloalkyl-Substituted Analogs

Key Differences :

- Sibutramine’s cyclobutyl ring and branched alkyl chain enhance its CNS penetration, unlike the target compound’s planar aromatic system .

- The cyclopentyl analog’s rigid structure may limit metabolic oxidation compared to the flexible methanamine backbone .

Heterocyclic Derivatives

Key Differences :

- PYR’s pyridinone core and dual chlorophenyl groups enable hydrogen bonding and halogen bonding, critical for antifungal activity .

Functional Group Variations

Key Differences :

- The cyanamide derivative’s nitrile group may confer metabolic stability but reduces basicity compared to tertiary amines .

- Monomethyl analogs (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) exhibit lower lipophilicity than dimethylated versions, affecting membrane permeability .

Data Table: Comparative Analysis

生物活性

1-(4-Chlorophenyl)-N,N-dimethylmethanamine, also known as 4-chloro-N,N-dimethylbenzamine, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

This compound is characterized by its chlorophenyl group and dimethylamino moiety. Its molecular formula is C9H12ClN, with a molecular weight of approximately 173.65 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential antimicrobial properties. It may act as an agonist or antagonist at certain receptors, influencing physiological responses such as mood regulation and pain perception.

- Neurotransmitter Interaction : The compound may modulate the activity of neurotransmitters like dopamine and norepinephrine, which are crucial for mood and cognitive functions.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Anticancer Potential

Recent research has indicated that compounds similar to this compound might possess anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in treating infections caused by resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Study 2: Anticancer Effects

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, evidenced by increased levels of cleaved caspase-3 and PARP .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of para-chloroacetophenone with dimethylamine in the presence of a reducing agent. This method allows for high yields and purity suitable for biological testing.

常见问题

Basic Question: What are the optimal synthetic routes for 1-(4-chlorophenyl)-N,N-dimethylmethanamine, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 4-chlorobenzyl chloride with excess methylamine (33% ethanolic solution) for 2 hours, followed by vacuum distillation to remove excess methylamine and washing with saturated NaHCO₃ to yield a crude product (56% yield). Key parameters affecting yield include reaction time, solvent choice, and stoichiometric ratios. Purification via column chromatography or recrystallization may enhance purity .

Advanced Question: How can spectroscopic techniques (e.g., NMR, MS) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

1H NMR (CDCl₃) for the parent compound shows distinct signals at δ 7.28 (d, J = 8.4 Hz, 2H, aromatic), 7.23 (d, J = 8.5 Hz, 2H, aromatic), 3.37 (s, 2H, CH₂N), and 2.22 (s, 6H, N(CH₃)₂). 13C NMR confirms aromatic carbons (δ 137.6, 132.8) and the dimethylamino group (δ 45.4). Discrepancies in splitting patterns or chemical shifts between derivatives (e.g., methoxy-substituted analogs) can be analyzed using 2D NMR (COSY, HSQC) to assign stereochemistry or substituent effects .

Advanced Question: How do researchers address contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or purification methods. For example, vacuum distillation may reduce side products compared to simple filtration. Cross-validation using HPLC (≥95% purity thresholds) and mass spectrometry (to detect byproducts like chlorinated impurities) is critical. Comparative studies suggest optimizing methylamine concentration and reaction time to minimize hydrolysis .

Advanced Question: What role does this compound play in the development of benzodiazepine analogs?

Methodological Answer:

The compound serves as a precursor in synthesizing triazolobenzodiazepines like Adinazolam. Its dimethylamino group enhances lipophilicity, improving blood-brain barrier penetration. Pharmacological studies show that substituting the chlorophenyl group modulates binding affinity to GABAₐ receptors. Synthetic protocols involve coupling the amine with a triazolobenzodiazepine core under inert conditions, followed by chiral resolution for enantiopure drug candidates .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

Safety Data Sheets (SDS) recommend using personal protective equipment (gloves, goggles) due to hazards like H302 (harmful if swallowed) and H315/H318 (skin/eye irritation). Work in a fume hood to avoid inhalation (H335). Storage at 4°C under nitrogen minimizes decomposition. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Question: How can enantiomerically pure forms of this compound be synthesized?

Methodological Answer:

Chiral resolution strategies include:

- Enzymatic kinetic resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer.

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Diastereomeric salt formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) followed by crystallization .

Advanced Question: What catalytic applications utilize this compound?

Methodological Answer:

The compound acts as a ligand in nickel hydride pincer complexes for CO₂ reduction. Its dimethylamino group stabilizes metal centers, enabling catalytic activity in hydroboration reactions. NMR studies confirm coordination through the amine nitrogen, with catalytic efficiency dependent on substituent electronics (e.g., electron-withdrawing chloro groups enhance stability) .

Basic Question: How can researchers validate the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+ = 198.1 m/z).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 60.90%, H: 6.71%, N: 9.43%) .

Advanced Question: What stability challenges arise during long-term storage of this compound?

Methodological Answer:

Degradation via oxidation or hydrolysis is mitigated by:

- Storing under inert gas (argon) at –20°C.

- Adding stabilizers (e.g., BHT at 0.1% w/w) to prevent radical formation.

- Monitoring via periodic NMR to detect decomposition products (e.g., 4-chlorobenzaldehyde at δ 9.8 ppm) .

Advanced Question: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the HOMO localized on the dimethylamino group indicates susceptibility to electrophilic attack. MD simulations model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics, aligning with experimental NMR data .

属性

IUPAC Name |

1-(4-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKSNAMPUQHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。